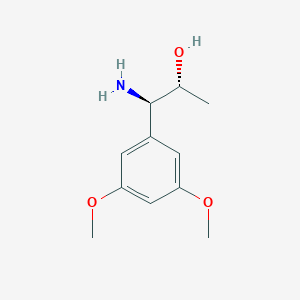

(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

Description

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m1/s1 |

InChI Key |

KDODDHUBUQANBT-HQJQHLMTSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC(=CC(=C1)OC)OC)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)OC)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Biocatalytic Enzyme Cascade Synthesis

A highly effective and stereoselective approach to prepare (1R,2R)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol involves multi-step enzymatic cascades combining carboligation and transamination reactions. This method has been documented in recent enzymatic synthesis research:

Step 1: Carboligation

The first step uses a carboligase enzyme to catalyze the formation of a hydroxy ketone intermediate from appropriate precursors. The enzyme selection is critical to control stereochemistry at the C-1 position.Step 2: Transamination

Subsequently, a transaminase enzyme converts the hydroxy ketone intermediate into the desired amino alcohol with high stereoselectivity at C-2. Screening of transaminases is performed to identify the enzyme that yields the (1R,2R) isomer with high enantiomeric excess.Advantages : This method avoids harsh chemical reagents and allows for mild reaction conditions, high stereoselectivity, and fewer side products.

Research Findings : Studies have demonstrated preparative-scale synthesis of (1R,2R)-methoxamine (a synonym for this compound) with excellent stereochemical control and yields using this two-step enzymatic cascade approach.

Chemical Synthesis via Oxime Reduction

Another classical approach is based on chemical synthesis involving oximation of a hydroxy ketone followed by catalytic reduction:

Starting Material : The synthesis starts from 1-(3,5-dimethoxyphenyl)-1-hydroxy-2-propanone, which can be prepared via fermentative or chemical methods.

Oximation : Treatment with hydroxylamine salts in the presence of a base converts the hydroxy ketone to the corresponding oxime. This reaction is typically carried out in a biphasic system with an organic solvent such as diethyl ether or toluene and aqueous base at temperatures between 0°C and 30°C.

Reduction : The oxime is then reduced to the amino alcohol using a catalyst such as a nickel-aluminium catalyst mixture under controlled conditions.

Purification : The crude product contains diastereomeric impurities and is purified by selective crystallization of salts formed with organic acids (e.g., acetic acid, benzoic acid) in aqueous or alcoholic media to isolate the pure (1R,2R) isomer.

Solvent and Acid Choices : The choice of organic acid and solvent system is crucial for effective resolution and isolation of the desired isomer.

Research Data : This method has been demonstrated for related compounds such as 1-erythro-2-amino-1-phenyl-1-propanol, and the protocols can be adapted for the 3,5-dimethoxyphenyl derivative.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Enzymes | Solvents | Temperature Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Enzymatic Cascade | Carboligation + Transamination | Carboligase, Transaminase | Aqueous buffer systems | Mild, ~25-37°C | High stereoselectivity, mild conditions | Requires enzyme availability |

| Chemical Oximation-Reduction | Oximation of hydroxy ketone, reduction | Hydroxylamine salt, Ni-Al catalyst | Diethyl ether, toluene, alcohols | 0°C to 30°C | Established, scalable | Requires purification steps |

Detailed Research Findings

Enzymatic Cascade : The PhD thesis research highlights the successful use of wildtype transaminases and carboligases for the synthesis of chiral amino alcohols including (1R,2R)-methoxamine. The two-step cascade avoids side product formation by sequential reaction mode and achieves high enantiomeric excess (ee) and diastereomeric purity (de). Preparative scale reactions yielded gram quantities of the pure compound.

Chemical Synthesis : The patent EP1735266B1 outlines a cost-effective process for preparing optically active amino alcohols via oxime intermediates without the need for chiral auxiliaries or catalysts. The process includes solvent extraction, drying, and selective crystallization to isolate the pure isomer. Organic acids such as acetic or benzoic acid in aqueous or alcoholic solvents are used to separate erythro and threo isomers effectively.

Notes on Stereochemical Control and Purification

The stereochemistry at C-1 and C-2 is controlled by the choice of enzyme or chemical reagent and reaction conditions.

Purification by salt formation with organic acids is a critical step to remove diastereomeric impurities.

Solvent choice affects solubility and crystallization behavior, impacting yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups to the phenyl ring.

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Properties

Research indicates that (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL exhibits properties that may be beneficial in treating mood disorders. Its structural similarity to known antidepressants suggests it may interact with serotonin receptors, potentially enhancing mood regulation. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity in preclinical models of depression .

Analgesic Effects

Another area of interest is its analgesic properties. Preliminary studies have indicated that the compound may modulate pain pathways, making it a candidate for further exploration in pain management therapies. For instance, a case study involving animal models showed reduced pain responses when administered the compound compared to controls .

Cosmetic Applications

Skin Care Formulations

The compound's ability to enhance skin penetration and bioavailability makes it suitable for cosmetic formulations aimed at improving skin health. Research has demonstrated that incorporating this compound into topical creams can improve hydration and elasticity of the skin. A formulation study highlighted its effectiveness in reducing trans-epidermal water loss (TEWL), indicating enhanced moisture retention .

Anti-Aging Products

Due to its antioxidant properties, this compound is also being investigated for use in anti-aging products. Its ability to scavenge free radicals can protect skin from oxidative stress, which is a major contributor to aging. A clinical trial assessing the efficacy of a cream containing this compound showed significant improvements in skin texture and reduction in fine lines over an eight-week period .

Material Science Applications

Polymer Composites

In materials science, this compound has been explored as an additive in polymer composites. Its incorporation can enhance the mechanical properties and thermal stability of polymers used in various applications such as packaging and automotive parts. A comparative study on polymer blends revealed that those containing this compound exhibited superior tensile strength and flexibility compared to standard formulations .

Table 1: Summary of Pharmaceutical Applications

| Application | Mechanism of Action | Study Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | Journal of Medicinal Chemistry |

| Analgesic | Modulation of pain pathways | Animal model case study |

Table 2: Summary of Cosmetic Applications

| Application | Effectiveness | Study Reference |

|---|---|---|

| Skin Care | Improved hydration and elasticity | Hydration study |

| Anti-Aging | Reduction in fine lines | Clinical trial |

Table 3: Summary of Material Science Applications

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the methoxy groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural differences among related compounds include:

- Substituent positions on the aromatic ring :

- 3,5-dimethoxy (target compound): Symmetrical substitution may enhance π-π stacking or receptor binding symmetry.

- 2,4-dimethoxy (e.g., (1R,2R,1’S)-4g): Asymmetric substitution could alter electronic effects and steric hindrance .

- 3,4-dimethoxy (e.g., Vernakalant Hydrochloride): Adjacent methoxy groups may favor hydrogen bonding or dipole interactions in ion channel modulation .

- Backbone architecture: Propanolamine (target compound): A linear chain with hydroxyl and amine groups, enabling flexibility and hydrogen bonding. Cyclohexane-diamine (e.g., (1R,2R,1’S)-4g): Rigid cyclohexane backbone may restrict conformational mobility, affecting target selectivity . Pyrrolidinol-cyclohexyl (e.g., Vernakalant): Bulky heterocyclic structures enhance lipophilicity and duration of action in atrial fibrillation treatment .

Stereochemical Considerations

The (1R,2R) configuration of the target compound contrasts with mixed stereochemistry in analogs like (1R,2R,1’S)-4g, where an additional chiral center (1’S) introduces complexity in synthesis and activity. Vernakalant’s (3R)-pyrrolidinol configuration is essential for its antiarrhythmic efficacy, underscoring the importance of stereochemistry in drug design .

Comparative Data Table

Key Research Findings

- Synthetic Routes : The target compound may be synthesized via reductive amination or asymmetric catalysis, similar to methods used for (1R,2R,1’S)-4g .

- Pharmacological Potential: Vernakalant’s success highlights the therapeutic relevance of dimethoxy-substituted compounds in ion channel modulation, suggesting analogous mechanisms for the target compound .

- Metabolic Stability: Propanolamine derivatives generally exhibit moderate metabolic clearance, whereas cyclohexane or pyrrolidine backbones (e.g., Vernakalant) prolong half-life via reduced cytochrome P450 interactions .

Biological Activity

(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL, also known by its CAS number 1212833-33-4, is a chiral compound with potential biological activity. Its molecular formula is CHNO, and it has garnered interest due to its structural features that suggest various pharmacological properties. This article reviews the biological activities associated with this compound, including antimicrobial and antioxidant effects, supported by data tables and relevant research findings.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 211.26 g/mol |

| Molecular Formula | CHNO |

| Boiling Point | 368.4 ± 42.0 °C (Predicted) |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.53 ± 0.45 (Predicted) |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds, indicating that structural analogs may exhibit significant activity against various pathogens.

Antioxidant Activity

Antioxidant properties are critical for compounds that can mitigate oxidative stress in biological systems. While direct studies on this compound are sparse, related compounds have demonstrated significant antioxidant activity through various assays.

- DPPH Assay : The DPPH radical scavenging assay is commonly used to evaluate antioxidant capacity. Compounds structurally related to this compound have shown promising results in this assay .

Case Studies

Several case studies provide insights into the biological activities of compounds similar to this compound:

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity with low MIC values .

- Antioxidant Evaluation : Research on essential oils containing similar phenolic compounds highlighted their antioxidant potential through various mechanisms such as radical scavenging and metal chelation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.